六水合硫酸铜(II)铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Ammonium Copper(II) Sulfate Hexahydrate and its related compounds can be achieved through the slow evaporation of an aqueous solution technique. Mixed crystals of ammonium nickel-copper sulfate hexahydrate, for instance, demonstrate a high transmittance in the ultraviolet region, making them suitable for applications in UV light filters and sensors. The crystallographic parameters and the thermal stability of these compounds have been thoroughly studied to understand their behavior under various temperature conditions (Ghosh et al., 2018).

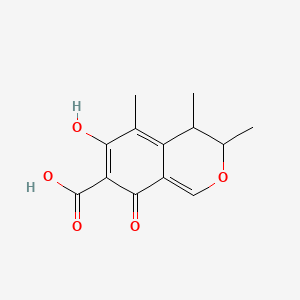

Molecular Structure Analysis

Various structural forms of ammonium copper sulfates have been synthesized under solvothermal conditions, exhibiting one-dimensional chain structures to three-dimensional open frameworks. These structures are crucial for understanding the compound's applications in different fields. For example, compounds with three-dimensional structures demonstrate open frameworks with channels, which can be significant for catalysis and ion exchange processes (Lin et al., 2008).

Chemical Reactions and Properties

The atmospheric corrosion of copper in the presence of ammonium sulfate particles reveals the formation of a Cu(NH3)2+ complex and the precipitation of basic copper sulfate under certain conditions. This process is vital for understanding the corrosion mechanism of copper materials in industrial applications (Lobnig et al., 2003).

Physical Properties Analysis

The thermal decomposition of ammonium copper(II) sulfate hexahydrate involves the loss of water molecules of crystallization, which is essential for applications that require high thermal stability. Understanding the kinetics of this decomposition process provides insights into the material's suitability for high-temperature applications (Ball, 1995).

Chemical Properties Analysis

The electrochemical behavior of copper in ammonium-based molten salts highlights the stability of copper ions and the conditions for electrodeposition of copper metal. This research is critical for developing electroplating and corrosion protection technologies (Murase et al., 2001).

科学研究应用

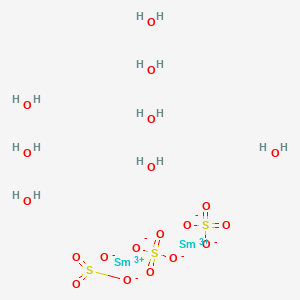

Ammonium Copper(II) Sulfate Hexahydrate, also known as Ammonium Cupric Sulfate Hexahydrate, is a blue crystalline solid . It is soluble in water and is generally available in most volumes . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

安全和危害

属性

CAS 编号 |

13587-26-3 |

|---|---|

产品名称 |

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE |

分子式 |

CuH20N2O14S2 |

分子量 |

399.84 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)